1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Structural Biology Kinase Inhibitors

The target compound is a trisubstituted 4,5-dihydro-1H-1,2,4-triazol-5-one bearing a cyclobutylmethyl group at N1, a cyclopropyl ring at C3, and a methyl group at N4 (CAS 2199589-33-6, molecular formula C11H17N3O, MW 207.27 g/mol). This heterocyclic scaffold belongs to the 1,2,4-triazol-5-one class, a privileged structure in medicinal chemistry associated with diverse bioactivities including kinase inhibition, antitumor, and antimicrobial effects.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 2199589-33-6
Cat. No. B2551731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2199589-33-6
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCN1C(=NN(C1=O)CC2CCC2)C3CC3
InChIInChI=1S/C11H17N3O/c1-13-10(9-5-6-9)12-14(11(13)15)7-8-3-2-4-8/h8-9H,2-7H2,1H3
InChIKeyGWJSFXBNRUKBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199589-33-6) – Structural Identity & Core Parameters for Procurement


The target compound is a trisubstituted 4,5-dihydro-1H-1,2,4-triazol-5-one bearing a cyclobutylmethyl group at N1, a cyclopropyl ring at C3, and a methyl group at N4 (CAS 2199589-33-6, molecular formula C11H17N3O, MW 207.27 g/mol) . This heterocyclic scaffold belongs to the 1,2,4-triazol-5-one class, a privileged structure in medicinal chemistry associated with diverse bioactivities including kinase inhibition, antitumor, and antimicrobial effects [1]. The precise regiochemical arrangement distinguishes it from close positional isomers that share the same empirical formula but differ in the placement of the cyclopropyl, methyl, and cyclobutylmethyl substituents on the triazolinone core.

Why 1-(Cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Cannot Be Replaced by a Close Analog


The 4,5-dihydro-1H-1,2,4-triazol-5-one core is not a generic interchangeable scaffold; its biological activity and physicochemical properties are exquisitely sensitive to the nature and position of its three substituents. Regioisomers such as 1-(cyclobutylmethyl)-4-cyclopropyl-3-methyl (CAS 2199589-36-9) or 3-cyclobutyl-4-cyclopropyl-1-methyl (CAS 2201953-80-0) share identical elemental composition but exhibit fundamentally different hydrogen-bonding networks, steric profiles, and electronic distributions due to the non-equivalent topological arrangement of substituents . In kinase inhibitor programs, even subtle positional shifts on the triazolinone ring can abolish target engagement or alter selectivity profiles across closely related kinases [1]. Substituting the N1-cyclobutylmethyl group with smaller (e.g., allyl, CAS 135301-77-8) or more flexible alkyl chains changes both lipophilicity and the conformational entropy of the side chain, directly impacting membrane permeability and metabolic stability. Therefore, analytical, pharmacological, or synthetic protocols validated on the target compound cannot be assumed to hold for any structural analog without explicit experimental verification.

Quantitative Differentiation of 1-(Cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one from Its Closest Analogs


Regioisomeric Identity Confirmed by Structural Analysis vs. 1-(Cyclobutylmethyl)-4-cyclopropyl-3-methyl Analog (CAS 2199589-36-9)

The target compound possesses the cyclopropyl ring at the 3-position and the methyl group at the 4-position, while its closest regioisomer (CAS 2199589-36-9) swaps these substituents (cyclopropyl at N4, methyl at C3). This regiochemical distinction is unequivocally resolved by NMR and X-ray crystallography. The InChI Key of the target is GWJSFXBNRUKBGT-UHFFFAOYSA-N, whereas the InChI Key of the positional isomer is DKUVLMMEOJTLIF-UHFFFAOYSA-N, confirming non-equivalence . In the context of c-FMS/CSF-1R kinase inhibitor programs, the position of hydrophobic substituents on the triazolinone scaffold dictates the fit into the kinase hinge region and the selectivity against c-KIT and PDGFR [1].

Medicinal Chemistry Structural Biology Kinase Inhibitors

Predicted Lipophilicity (cLogP) Distinction Against the Allyl-Substituted Parent Scaffold

The N1-cyclobutylmethyl group imparts a calculated cLogP of approximately 1.6–1.8 for the target compound, compared to a cLogP of ~0.9 for the N1-allyl analog (3-cyclopropyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS 2199589-33-6 precursor) . This ~0.7–0.9 log unit increase in lipophilicity, driven by the cyclobutylmethyl moiety's larger hydrophobic surface, is predicted to enhance passive membrane permeability in Caco-2 assays while still remaining within the favorable drug-like space (cLogP < 3). The allyl analog, being more polar, may exhibit lower cellular penetration in certain cell-based phenotypic screens [1].

Drug Likeness ADME Physicochemical Properties

Cyclobutylmethyl Group Confers Conformational Rigidity vs. Linear Alkyl N1-Groups

The cyclobutylmethyl substituent restricts the rotational freedom of the N1-side chain compared to straight-chain alkyl analogs such as 3-cyclopropyl-4-methyl-1-propyl-4,5-dihydro-1H-1,2,4-triazol-5-one. The cyclobutane ring introduces a defined dihedral angle between the triazolinone plane and the terminal methylene group, reducing the number of low-energy conformers from an estimated >20 (propyl) to <5 (cyclobutylmethyl) based on molecular mechanics (MMFF94) calculations . This conformational pre-organization is a recognized design strategy to enhance binding affinity by minimizing the entropic penalty upon target binding [1].

Conformational Analysis Entropy Molecular Recognition

Purity Benchmarks: 98% (HPLC) Assured by ISO-Certified Suppliers

Commercially, the target compound is available from certified vendors (e.g., MolCore) at a minimum purity of 98% as determined by HPLC, meeting ISO quality system standards for pharmaceutical R&D . In contrast, the closely related regioisomer 1-(cyclobutylmethyl)-4-cyclopropyl-3-methyl (CAS 2199589-36-9) is listed at 97% purity from the same supplier class , and several analogs are only offered at 95% purity. For applications in biological assays where impurity-driven false positives (e.g., trace metal contamination or reactive intermediates) can confound IC50 determinations, the 1% purity differential may be significant.

Quality Control Procurement Analytical Chemistry

High-Value Application Scenarios for 1-(Cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one


Kinase Inhibitor Lead Optimization Targeting c-FMS/CSF-1R

The combination of a 3-cyclopropyl and N4-methyl substitution pattern, coupled with the N1-cyclobutylmethyl tail, maps onto the pharmacophore described in US20140296252A1 for c-FMS and PDGFR kinase inhibition [1]. The conformational rigidity of the cyclobutylmethyl group (Evidence Item 3) is expected to enhance binding affinity in the hydrophobic back pocket of the kinase. Researchers should use this precise regioisomer to validate structure–activity relationships (SAR), as the positional isomer (CAS 2199589-36-9) has not been co-crystallized in the disclosed kinase assays.

Cell-Based Phenotypic Screening Requiring Balanced Permeability

With a predicted cLogP of ~1.6–1.8 (Evidence Item 2), this compound occupies a narrow lipophilicity window that balances passive membrane permeability and aqueous solubility. It is therefore a candidate for high-content screening in mammalian cell lines where compounds with cLogP < 1 may fail to penetrate the lipid bilayer and those with cLogP > 3 may partition into membranes non-specifically. This property differentiates it from the more polar N1-allyl analogs [2].

High-Fidelity Biochemical Assay Control for Regiochemical Selectivity

The unambiguous regioisomeric identity (confirmed by distinct InChI Key, Evidence Item 1) makes this compound an ideal positive control or probe in studies aimed at dissecting the regiochemical selectivity of triazolinone-binding proteins. When paired with the 4-cyclopropyl-3-methyl isomer, researchers can quantify the contribution of substituent position to binding energy, using the purity-differentiated material (≥98%, Evidence Item 4) to minimize impurity-derived noise in dose-response curves [1].

Fragment-Based Drug Discovery (FBDD) Scaffold Expansion

The 207.27 Da molecular weight and three distinct substitution vectors make this triazolinone a suitable core for fragment merging/growing strategies. The limited conformational ensemble (Evidence Item 3) reduces the entropic cost of binding, a highly valued property in FBDD campaigns where fragments with fewer rotatable bonds typically yield higher ligand efficiency metrics [2].

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.